molecular formula C24H24F3NO5 B7741857 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7741857
M. Wt: 463.4 g/mol
InChI Key: WGKTXCWFDRYGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chromen-4-one derivative characterized by a trifluoromethyl group at position 2, a 3,4-dimethoxyphenyl substituent at position 3, a hydroxy group at position 7, and a piperidin-1-ylmethyl moiety at position 6. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 3,4-dimethoxyphenyl substituent may influence electron distribution and binding interactions in biological systems .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3NO5/c1-31-18-9-6-14(12-19(18)32-2)20-21(30)15-7-8-17(29)16(13-28-10-4-3-5-11-28)22(15)33-23(20)24(25,26)27/h6-9,12,29H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKTXCWFDRYGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This step involves the condensation of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the 3,4-dimethoxyphenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation at position 7:

    Attachment of the piperidin-1-ylmethyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with piperidine to form the piperidin-1-ylmethyl substituent.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to cleave the ester or amide bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable base.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Ketone or carboxylic acid derivatives.

    Reduction: Dihydrochromen-4-one derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Cleaved products such as phenols, carboxylic acids, or amines.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

    Pathways: Modulation of signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, which are involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and their implications compared to similar chromen-4-one derivatives:

Compound Name Substituent at Position 3 Substituent at Position 8 Key Structural Differences Hypothesized Impact on Properties
Target Compound 3,4-Dimethoxyphenyl Piperidin-1-ylmethyl Reference compound for comparison. Balanced lipophilicity and metabolic stability due to trifluoromethyl and methoxy groups.
3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 2-Chlorophenyl 4-Methylpiperidin-1-ylmethyl Chlorine (electron-withdrawing) vs. methoxy (electron-donating) at position 3. Reduced electron density at position 3; potential decrease in receptor binding affinity.
7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 4-Methoxyphenyl 4-Methylpiperidin-1-ylmethyl Single methoxy group (para) vs. dual methoxy groups (meta/para) at position 3. Lower steric bulk and altered electronic effects; may reduce solubility or target specificity.
3-(4-Chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 4-Chlorophenyl Diethylaminomethyl Diethylamino (tertiary amine) vs. piperidinylmethyl (secondary amine) at position 7. Increased basicity and solubility in acidic environments; altered hydrogen-bonding capacity.
3-(4-Chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(trifluoromethyl)-4H-chromen-4-one 4-Chlorophenyl 4-(2-Hydroxyethyl)piperazin-1-ylmethyl Hydroxyethyl-piperazine vs. piperidine at position 8. Enhanced hydrophilicity and hydrogen-bonding potential; possible improved pharmacokinetic profile.

Research Findings and Comparative Analysis

Substituent Effects at Position 3

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group provides dual electron-donating methoxy substituents, which may enhance π-π stacking interactions in hydrophobic binding pockets compared to chlorophenyl analogs (e.g., and ).
  • Steric Considerations : The 4-methoxyphenyl derivative () lacks the meta-methoxy group, reducing steric hindrance. This might increase conformational flexibility but decrease selectivity for sterically constrained targets .

Modifications at Position 8

  • Piperidine vs. Piperazine Derivatives : The target compound’s piperidin-1-ylmethyl group offers a six-membered ring with one nitrogen atom, whereas the hydroxyethyl-piperazine analog () introduces a seven-membered ring with two nitrogens. The latter’s additional hydroxyethyl group may improve aqueous solubility and metabolic stability due to increased polarity .
  • Tertiary Amine vs.

Trifluoromethyl Group Consistency

All compared compounds retain the trifluoromethyl group at position 2, which is critical for resistance to oxidative metabolism and enhanced lipid bilayer penetration. This suggests a shared design strategy to optimize bioavailability across derivatives .

Biological Activity

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one class. Its unique structural features, including a chromen-4-one core, a hydroxy group at the 7th position, and a piperidin-1-ylmethyl group at the 8th position, make it an interesting subject for research in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its potential pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Property Details
IUPAC Name 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Molecular Formula C23H25NO5
Molecular Weight 393.45 g/mol
CAS Number 637751-85-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position and the piperidin-1-ylmethyl group facilitate binding to target proteins and enzymes. The compound may exert its effects through:

  • Modulation of Signaling Pathways : Influencing cellular responses.
  • Enzyme Inhibition : Particularly in pathways related to inflammation and cancer.
  • Receptor Interaction : Binding to various cellular receptors involved in physiological processes.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

Anticancer Activity

Studies have shown that derivatives of chromenones possess significant anticancer properties. For instance, in vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The IC50 values for these activities indicate moderate to high potency compared to standard chemotherapeutics like doxorubicin.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential through inhibition of cyclooxygenase (COX) enzymes. Preliminary results suggest that it may effectively reduce inflammation by modulating COX activity.

Antioxidant Properties

The presence of methoxy groups in the structure contributes to its antioxidant capabilities, enabling it to scavenge free radicals and protect cells from oxidative stress.

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cell Lines
    • A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing an IC50 value significantly lower than that of doxorubicin, indicating potent anticancer activity.
    • Another study assessed its effects on HCT116 cells, showing promising results in inhibiting cell growth.
  • Enzyme Inhibition Studies
    • Kinetic studies demonstrated that the compound effectively inhibits COX enzymes with IC50 values indicating strong inhibitory activity.
    • Molecular docking studies revealed favorable binding interactions between the trifluoromethyl group and active sites of target enzymes.
  • Antioxidant Activity Assessment
    • The compound was tested using DPPH radical scavenging assays, confirming its potential as an antioxidant agent with significant scavenging ability comparable to established antioxidants.

Comparative Analysis with Similar Compounds

Compound Key Differences Biological Activity
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-oneLacks piperidin-1-ylmethyl groupLower anticancer activity
3-(3,4-Dimethoxyphenyl)-8-(piperidin-1-ylmethyl)Lacks hydroxy group at the 7th positionAltered binding affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.